1-Butyl-4-methylquinolin-2(1h)-one

説明

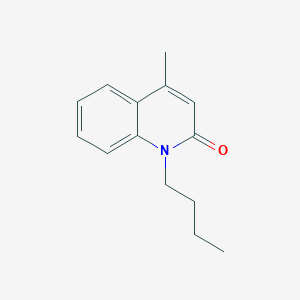

1-Butyl-4-methylquinolin-2(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a butyl group at the first position and a methyl group at the fourth position, along with a ketone functional group at the second position.

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 2-aminobenzaldehyde, butyl ketone, and methyl ketone.

Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as sulfuric acid. The specific conditions for this compound would require the use of butyl and methyl substituents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedländer or Skraup synthesis methods, with optimization for yield and purity. Catalysts, solvents, and reaction conditions are carefully controlled to ensure efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction of the ketone group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-butyl-4-methylquinolin-2-ol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 1-Butyl-4-methylquinolin-2-ol.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学的研究の応用

1-Butyl-4-methylquinolin-2(1h)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

作用機序

The mechanism of action of 1-Butyl-4-methylquinolin-2(1h)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

類似化合物との比較

1-Butyl-4-methylquinolin-2(1h)-one can be compared with other quinoline derivatives such as:

Quinoline: The parent compound, lacking the butyl and methyl substituents.

2-Methylquinoline: Similar structure but with a methyl group at the second position instead of a ketone.

4-Butylquinoline: Similar structure but with a butyl group at the fourth position instead of the first.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

生物活性

1-Butyl-4-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a butyl group and a methyl group attached to the quinoline framework, suggests potential applications in pharmacology, particularly in oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C_{13}H_{15}N

- Molecular Weight : 199.27 g/mol

- Structural Features : The presence of a butyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, leading to either inhibition or activation. It has been shown to inhibit nitric oxide synthases (nNOS) selectively over endothelial (eNOS) and inducible (iNOS) forms, demonstrating a high selectivity ratio (119-fold for nNOS) .

- Gene Expression Modulation : By binding to transcription factors or regulatory proteins, this compound can alter gene expression, influencing cellular processes such as apoptosis and proliferation .

- Cell Signaling Pathways : It affects key signaling pathways by modulating the phosphorylation status of proteins involved in cell growth and survival .

Anticancer Activity

This compound has shown promising anticancer properties:

- In Vitro Studies : It demonstrated significant inhibitory effects on various cancer cell lines, including melanoma, glioblastoma, and hepatocellular carcinoma. The compound was effective in reducing tumor growth in xenograft models .

- Mechanism of Action : The anticancer effects are believed to result from its ability to induce apoptosis and inhibit cell cycle progression through modulation of specific signaling pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective bactericidal action .

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

Antimalarial Activity

Preliminary studies indicate potential antimalarial effects against Plasmodium falciparum, suggesting that derivatives of quinoline compounds can be optimized for this purpose .

Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of this compound's anticancer properties. The compound was tested in vitro against several cancer lines and showed significant growth inhibition. In vivo studies in mouse models confirmed its effectiveness in reducing tumor size without significant toxicity at therapeutic doses .

Study 2: Selectivity in Nitric Oxide Synthase Inhibition

Another research highlighted the selectivity of this compound for nNOS over other isoforms. This selectivity is critical for reducing side effects associated with non-selective nitric oxide synthase inhibitors commonly used in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound possesses favorable absorption characteristics due to its lipophilicity. Its stability under physiological conditions suggests potential for therapeutic applications.

特性

IUPAC Name |

1-butyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRFECVDXBVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296535 | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32511-84-5 | |

| Record name | 32511-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。